molecular formula C5H6ClN B12537014 5-Chloropent-4-EN-2-YN-1-amine CAS No. 651733-30-1

5-Chloropent-4-EN-2-YN-1-amine

Cat. No.: B12537014
CAS No.: 651733-30-1
M. Wt: 115.56 g/mol
InChI Key: JJZJXWWXJXXFAC-UHFFFAOYSA-N
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Description

5-Chloropent-4-EN-2-YN-1-amine is an organic compound with the molecular formula C5H6ClN It is characterized by the presence of a chlorine atom, an alkyne group, and an amine group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropent-4-EN-2-YN-1-amine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloropent-4-EN-2-YN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Catalysts: Transition metal catalysts, such as palladium, are often used in cycloaddition reactions.

    Solvents: Organic solvents like dichloromethane and tetrahydrofuran are commonly used.

Major Products

Scientific Research Applications

5-Chloropent-4-EN-2-YN-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloropent-4-EN-2-YN-1-amine involves its reactivity with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, leading to biological effects.

    Pathways Involved: The specific pathways depend on the nature of the target molecule and the type of reaction.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropent-4-en-2-yn-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    5-Chloropent-4-en-1-amine: Similar structure but lacks the alkyne group.

    N,N-Dibutylpent-4-en-2-yn-1-amine: Contains additional butyl groups.

Uniqueness

5-Chloropent-4-EN-2-YN-1-amine is unique due to the combination of its chlorine, alkyne, and amine functionalities, which provide diverse reactivity and potential for various applications in synthesis and research.

Properties

CAS No.

651733-30-1

Molecular Formula

C5H6ClN

Molecular Weight

115.56 g/mol

IUPAC Name

5-chloropent-4-en-2-yn-1-amine

InChI

InChI=1S/C5H6ClN/c6-4-2-1-3-5-7/h2,4H,5,7H2

InChI Key

JJZJXWWXJXXFAC-UHFFFAOYSA-N

Canonical SMILES

C(C#CC=CCl)N

Origin of Product

United States

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